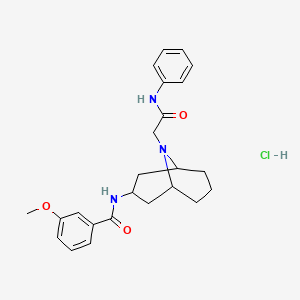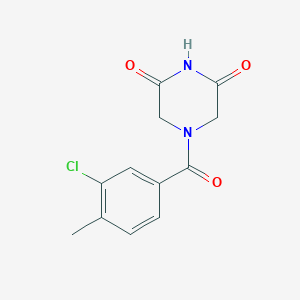![molecular formula C12H10Cl2N2O4 B7582456 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione](/img/structure/B7582456.png)
4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione, also known as Diclofenac, is a non-steroidal anti-inflammatory drug (NSAID) that is widely used for its analgesic and anti-inflammatory properties. It is commonly prescribed to treat pain, inflammation, and fever associated with various conditions such as arthritis, migraine, and menstrual cramps.
作用机制
4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione works by inhibiting the activity of cyclooxygenase (COX) enzymes, which are responsible for the production of prostaglandins, a group of signaling molecules that play a key role in inflammation and pain. By blocking the production of prostaglandins, 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione reduces inflammation and pain. 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione also inhibits the activity of lipoxygenase enzymes, which are involved in the production of leukotrienes, another group of signaling molecules that contribute to inflammation.
Biochemical and Physiological Effects
4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione has several biochemical and physiological effects, including anti-inflammatory, analgesic, antipyretic, and antiplatelet effects. It also has an effect on the gastrointestinal system, where it can cause irritation and ulceration of the mucous membranes. 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione can also affect liver and kidney function, and may cause hepatotoxicity and nephrotoxicity in some individuals.
实验室实验的优点和局限性
4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione has several advantages as a model drug for lab experiments. It is widely available, relatively inexpensive, and has a well-established mechanism of action. 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione is also a commonly used drug in clinical practice, making it a relevant model for studying drug metabolism and drug-drug interactions. However, 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione also has several limitations. It can cause gastrointestinal irritation and ulceration, which can affect the results of experiments. In addition, 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione has been associated with hepatotoxicity and nephrotoxicity, which can limit its use in some experiments.
未来方向
There are several future directions for research on 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione. One area of research is the development of new formulations and delivery methods that can reduce the risk of gastrointestinal side effects. Another area of research is the investigation of the potential use of 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione in the treatment of cancer, Alzheimer's disease, and Parkinson's disease. Finally, research is needed to better understand the mechanisms of hepatotoxicity and nephrotoxicity associated with 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione, and to develop strategies to mitigate these side effects.
Conclusion
In conclusion, 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione, also known as 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione, is a widely used NSAID with analgesic and anti-inflammatory properties. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential use in the treatment of various diseases. 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione has several advantages as a model drug for lab experiments, but also has limitations that need to be considered. Further research is needed to explore the potential of 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione in new applications and to better understand its side effects.
合成方法
The synthesis of 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione involves the reaction of 2,4-dichlorophenol with acetyl chloride to form 2,4-dichlorophenyl acetate. This intermediate is then reacted with piperazine to form 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione. The process involves several steps and requires careful control of reaction conditions to ensure high yield and purity.
科学研究应用
4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione has been extensively studied for its anti-inflammatory and analgesic properties. It is commonly used as a model drug in pharmacological and toxicological studies to investigate the mechanisms of action and potential side effects of NSAIDs. 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione has also been used in studies on drug metabolism and drug-drug interactions. In addition, 4-[2-(2,4-Dichlorophenoxy)acetyl]piperazine-2,6-dione has been investigated for its potential use in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease.
属性
IUPAC Name |
4-[2-(2,4-dichlorophenoxy)acetyl]piperazine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10Cl2N2O4/c13-7-1-2-9(8(14)3-7)20-6-12(19)16-4-10(17)15-11(18)5-16/h1-3H,4-6H2,(H,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHFBHFWYNDUJLY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC(=O)CN1C(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![[1-(3,4-dihydro-2H-1,5-benzodioxepin-7-ylsulfonyl)azetidin-3-yl]methanol](/img/structure/B7582378.png)
![2-(2-Chloro-6-fluorophenyl)-1-[3-(hydroxymethyl)azetidin-1-yl]ethanone](/img/structure/B7582379.png)
![[3-(Hydroxymethyl)azetidin-1-yl]-(6-methylpyridin-2-yl)methanone](/img/structure/B7582385.png)
![[1-(2,5-Dimethyl-4-nitropyrazol-3-yl)azetidin-3-yl]methanol](/img/structure/B7582393.png)
![2-[(3-Hydroxycyclobutyl)methylamino]pyridine-4-carbonitrile](/img/structure/B7582395.png)
![3-[(Quinazolin-4-ylamino)methyl]cyclobutan-1-ol](/img/structure/B7582397.png)
![1-[3-(Hydroxymethyl)azetidin-1-yl]-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B7582403.png)

![N-[[2-fluoro-5-(1-methyl-3-propan-2-ylpyrazol-4-yl)phenyl]methyl]ethanamine](/img/structure/B7582410.png)

![3-[3-[(3-Fluorophenyl)methyl]-1,2,4-oxadiazol-5-yl]cyclopentan-1-amine](/img/structure/B7582440.png)

